

# Application Note: Spectroscopic Characterization of 2-Ethoxyaniline using $^{13}\text{C}$ NMR and IR Spectroscopy

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## Compound of Interest

Compound Name: *o-Phenetidine*

Cat. No.: B1212927

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Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Ethoxyaniline (***o-phenetidine***) is a versatile chemical intermediate used in the synthesis of dyes, pigments, and various active pharmaceutical ingredients (APIs).<sup>[1]</sup> Its molecular structure, containing a primary amine and an ether group on an aromatic ring, provides distinct spectroscopic signatures. Accurate structural elucidation and purity assessment are critical in research and development settings. This document provides a detailed guide and protocols for the interpretation of  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 2-ethoxyaniline.

## Spectral Data Interpretation

The combination of IR and  $^{13}\text{C}$  NMR spectroscopy provides unambiguous confirmation of the molecular structure of 2-ethoxyaniline. IR spectroscopy identifies the key functional groups present, while  $^{13}\text{C}$  NMR spectroscopy provides detailed information about the carbon skeleton.

Chemical Structure:

The image you are requesting does not exist or is no longer available.

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**Figure 1.** Chemical structure of 2-ethoxyaniline with carbon atoms numbered for NMR peak assignment.

## Infrared (IR) Spectroscopy Data

The IR spectrum of 2-ethoxyaniline is characterized by absorption bands corresponding to its primary amine, ether, and substituted benzene ring functionalities. The data presented is based on typical values for these functional groups and data available from the NIST Gas-Phase Infrared Database.[2]

Table 1: Summary of Key IR Absorption Bands for 2-Ethoxyaniline

Wavenumber (cm <sup>-1</sup> )	Intensity	Functional Group	Vibration Mode
3450 - 3300	Medium-Strong	N-H	Asymmetric & Symmetric Stretch
3070 - 3010	Medium-Weak	C-H (Aromatic)	Stretch
2980 - 2850	Medium	C-H (Aliphatic)	Asymmetric & Symmetric Stretch
1620 - 1580	Strong	N-H	Scissoring (Bending)
1510 - 1475	Strong	C=C (Aromatic)	Ring Stretch
1250 - 1200	Strong	C-O (Aryl Ether)	Asymmetric Stretch
1180 - 1120	Strong	C-N	Stretch
1050 - 1020	Strong	C-O (Alkyl Ether)	Symmetric Stretch
850 - 750	Strong	C-H (Aromatic)	Out-of-plane Bend (ortho-disubstituted)

# <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The proton-decoupled <sup>13</sup>C NMR spectrum of 2-ethoxyaniline shows eight distinct signals, corresponding to the eight unique carbon environments in the molecule.[\[3\]](#) The chemical shifts are influenced by the electronic effects of the electron-donating amino (-NH<sub>2</sub>) and ethoxy (-OCH<sub>2</sub>CH<sub>3</sub>) groups. The assignments below are predicted based on established chemical shift ranges for substituted aromatic compounds.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for 2-Ethoxyaniline (in CDCl<sub>3</sub>)

Peak Assignment (Fig. 1)	Predicted Chemical Shift ( $\delta$ , ppm)	Carbon Environment
C1	~147	Aromatic, C-O
C2	~136	Aromatic, C-N
C3	~112	Aromatic, C-H
C4	~121	Aromatic, C-H
C5	~118	Aromatic, C-H
C6	~115	Aromatic, C-H
C7	~64	Aliphatic, -OCH <sub>2</sub> CH <sub>3</sub>
C8	~15	Aliphatic, -OCH <sub>2</sub> CH <sub>3</sub>

## Experimental Protocols

Accurate spectral data relies on meticulous sample preparation and standardized instrument parameters.

### Protocol for Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This protocol is suitable for acquiring the IR spectrum of liquid 2-ethoxyaniline. ATR is a widely used technique that requires minimal sample preparation.[\[7\]](#)

## A. Instrumentation & Materials

- Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal).
- 2-Ethoxyaniline (liquid sample).
- Pipette or dropper.
- Solvent for cleaning (e.g., isopropanol or ethanol).
- Lint-free wipes (e.g., Kimwipes).

## B. Methodology

- Background Spectrum: Ensure the ATR crystal surface is clean and dry. Collect a background spectrum by co-adding at least 64 scans at a resolution of  $4\text{ cm}^{-1}$  over the range of  $4000\text{--}400\text{ cm}^{-1}$ .<sup>[8][9]</sup> This will account for environmental absorbances (e.g.,  $\text{CO}_2$ , water vapor).
- Sample Application: Place a single drop (approximately  $5\text{--}10\text{ }\mu\text{L}$ ) of 2-ethoxyaniline directly onto the center of the ATR crystal.<sup>[10]</sup>
- Data Acquisition: Acquire the sample spectrum using the same parameters as the background scan (64 scans,  $4\text{ cm}^{-1}$  resolution).
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, thoroughly clean the ATR crystal by wiping it with a lint-free wipe soaked in isopropanol or ethanol.<sup>[10]</sup> Allow the crystal to dry completely before the next measurement.

## Protocol for $^{13}\text{C}$ NMR Spectroscopy

This protocol outlines the procedure for obtaining a quantitative  $^{13}\text{C}$  NMR spectrum.

## A. Instrumentation & Materials

- NMR Spectrometer (e.g., 400 MHz or higher).
- 5 mm NMR tubes.
- 2-Ethoxyaniline.
- High-purity deuterated solvent (e.g., Chloroform-d,  $\text{CDCl}_3$ ).
- Internal standard: Tetramethylsilane (TMS).
- Pipettes and a vortex mixer.

## B. Methodology

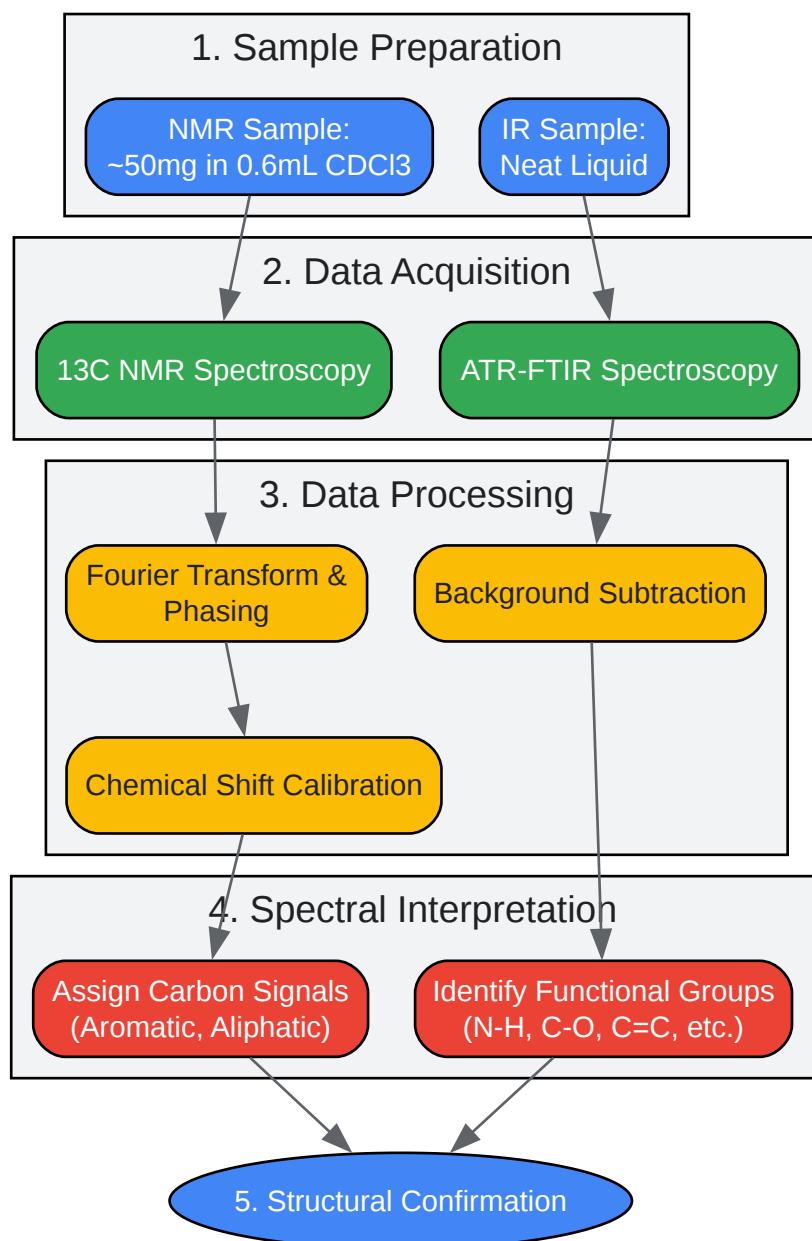
- Sample Preparation:
  - Weigh approximately 50-100 mg of 2-ethoxyaniline into a clean, dry vial.[11] A higher concentration is needed for  $^{13}\text{C}$  NMR compared to  $^1\text{H}$  NMR to achieve a good signal-to-noise ratio.[11]
  - Add approximately 0.6-0.7 mL of  $\text{CDCl}_3$  containing 0.03% TMS.
  - Vortex the vial until the sample is completely dissolved.
  - If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube.[11]
- Instrument Setup:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$  solvent.
  - Shim the magnetic field to optimize homogeneity and obtain sharp, symmetrical peaks.
- Data Acquisition:

- Set the spectral width to cover the expected range of  $^{13}\text{C}$  chemical shifts (e.g., 0-220 ppm).
- Use a standard proton-decoupled pulse program.
- Set the number of scans (NS) to 1024 or higher to ensure adequate signal-to-noise.
- Set the relaxation delay (d1) to at least 2 seconds to allow for full relaxation of quaternary carbons.[12]
- Acquire the Free Induction Decay (FID).

- Data Processing:
  - Apply a Fourier transform to the FID.
  - Phase the resulting spectrum to obtain a flat baseline.
  - Calibrate the chemical shift axis by setting the residual solvent peak ( $\text{CDCl}_3$ ) to  $\delta$  77.16 ppm or the TMS peak to  $\delta$  0.00 ppm.[11]
  - Perform peak picking to identify the chemical shifts of all signals.

## Visualized Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and interpretation of 2-ethoxyaniline.



Workflow for Spectroscopic Analysis of 2-Ethoxyaniline

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Caption: Logical workflow from sample preparation to structural confirmation.

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